![molecular formula C21H23N3O2 B2807661 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-97-3](/img/structure/B2807661.png)
5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . This particular compound features a pyrido[2,1-b]quinazoline core, which is a fused ring system combining pyridine and quinazoline structures, making it a significant molecule in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions:
Formation of the Quinazoline Core: The initial step often involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazoline core.
Pyrido Ring Formation: The pyrido ring is introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow chemistry to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and pyrido rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that quinazoline derivatives exhibit significant anticancer activity by inhibiting tyrosine kinases . This compound may also possess antiviral and anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is primarily due to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and proliferation . By blocking these enzymes, the compound can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Known for its effectiveness in treating non-small cell lung cancer.
Afatinib: Used in the treatment of various cancers, particularly those with epidermal growth factor receptor mutations.
Uniqueness
Compared to these compounds, 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide offers a unique structural framework that may provide different pharmacokinetic and pharmacodynamic properties. Its specific substitutions and functional groups can lead to distinct biological activities and therapeutic potentials.
Biologische Aktivität
The compound 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide , with CAS Number 1574607-98-9 , is part of the quinazoline family known for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C23H27N3O2 |
Molecular Weight | 377.5 g/mol |
Structure | Structure |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted that modifications on the phenyl ring of quinazoline compounds can enhance their antibacterial profiles. For instance, compounds with methoxy and methyl substituents showed stronger activity against gram-positive bacteria compared to others with different substituents .
Anticancer Activity
Quinazolines are recognized for their anticancer potential. The mechanisms through which they exert their effects include:
- Inhibition of DNA Repair Enzymes : Quinazolines can inhibit enzymes involved in DNA repair, leading to increased cancer cell death.
- EGFR Inhibition : Compounds like gefitinib and erlotinib target the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors .
- Thymidylate Synthase Inhibition : This inhibition leads to "thymineless cell death," a mechanism exploited in cancer therapies .
Enzyme Inhibition
Recent studies have explored the potential of quinazoline derivatives as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. A library of hybrid compounds demonstrated IC50 values ranging from 0.2 to 83.9 µM against AChE, indicating promising neuroprotective properties .
Case Study 1: Antimicrobial Evaluation
In a comparative study of various quinazoline derivatives, it was found that specific modifications significantly enhanced antimicrobial efficacy against both bacterial and fungal strains. The study utilized a series of synthesized compounds to assess their activity through standard microbiological techniques.
Case Study 2: Anticancer Mechanisms
A comprehensive evaluation of several quinazoline derivatives revealed their ability to inhibit EGFR autophosphorylation effectively. This was demonstrated through in vitro assays where the derivatives showed potent antitumor activity with IC50 values in the nanomolar range .
Eigenschaften
IUPAC Name |
5-methyl-N-(4-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-9-16(10-7-14)22-20(25)15-8-11-17-18(13-15)23(2)19-5-3-4-12-24(19)21(17)26/h6-11,13,19H,3-5,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWWNYULSMMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.